![molecular formula C20H15ClN4O B2386194 3-chloro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide CAS No. 862811-73-2](/img/structure/B2386194.png)
3-chloro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
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Overview
Description
Imidazo[1,2-a]pyridines, which is a part of your compound, are important fused bicyclic 5,6 heterocycles recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized from the condensation of 2-aminopyridines with α-bromoketones . This synthesis can be performed under microwave irradiation in a solvent- and catalyst-free method .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines is a fused bicyclic 5,6 heterocycle . The specific structure of “3-chloro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide” would need to be determined through computational methods or experimental analysis.Chemical Reactions Analysis
The chemical reactions of “3-chloro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide” would depend on the specific conditions and reagents used. Imidazo[1,2-a]pyridines can undergo various reactions due to the presence of multiple reactive sites .Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives, including this compound. For instance:
- These effects, along with low ulcerogenic indices, make them interesting candidates for further study .
- Researchers have explored various reaction conditions, including C–C bond cleavage, to create N-(pyridin-2-yl)amides .
Antiviral Activity
Anti-Inflammatory and Analgesic Effects
Anti-Fibrosis Activity
Metal-Free Synthesis
Broad-Spectrum Biological Activities
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridine analogues, have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
It can be inferred from the related compounds that they might interact with the biological targets, leading to changes that inhibit the growth of the disease-causing organisms .
Biochemical Pathways
Based on the related compounds, it can be inferred that the compound might affect the pathways related to the growth and proliferation of disease-causing organisms .
Pharmacokinetics
A related compound, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
It can be inferred from the related compounds that they might lead to a significant reduction in the bacterial load .
Action Environment
It can be inferred that the efficacy of the compound might be influenced by factors such as the presence of other compounds, the ph of the environment, and the temperature .
Future Directions
The future directions for research on “3-chloro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide” could include further exploration of its potential medicinal applications, particularly given the known bioactivity of imidazo[1,2-a]pyridines . Additionally, new synthetic methods could be developed to improve the efficiency and environmental impact of its synthesis .
properties
IUPAC Name |
3-chloro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O/c1-13-18(24-20-22-9-4-10-25(13)20)14-5-3-8-17(12-14)23-19(26)15-6-2-7-16(21)11-15/h2-12H,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBPLOGOKMBBJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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